molecular formula C22H23N3O5S B2438713 1-ethyl-3-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one CAS No. 1704618-17-6

1-ethyl-3-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one

Cat. No. B2438713
CAS RN: 1704618-17-6
M. Wt: 441.5
InChI Key: FAMPYXMSWOCWKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, which is a part of the compound, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .

Scientific Research Applications

Synthetic Methods and Chemical Reactions

  • Nucleotide Synthesis Enhancements : The use of protection groups in nucleotide synthesis is crucial for the development of oligodeoxyribonucleotides. For example, the (2-dansylethoxy)carbonyl group has been employed for protecting the amino functions of aglycone residues, indicating a methodology that could potentially be applicable for the synthesis of compounds with similar structural motifs to the compound (Wagner & Pfleiderer, 1997).

  • Solvatochromic Probes for Organic Liquids : Compounds with solvatochromic properties, such as those derived from bis(phenyl-ethynyl)-2-naphthyl with azetidine as an electron-donating unit, demonstrate exceptional capability to distinguish between structurally relevant organic liquids. This suggests that modifications of the core compound might yield new materials with potential applications in chemical sensing and environmental monitoring (Liu et al., 2016).

  • Azetidine-Based Amino Acid Derivatives : Research into aziridinyl anions for synthesizing enantiomerically pure α- and β-amino acid derivatives showcases the versatility of azetidine and related structures in creating biologically active molecules, which could lead to novel therapeutic agents or biochemical tools (Satoh & Fukuda, 2003).

Potential Therapeutic Applications

  • Antibacterial Agents : The synthesis and evaluation of 1,8-naphthyridine derivatives for antibacterial activity highlight the potential of such compounds in the development of new antibiotics. This suggests that structural analogs of the compound could be explored for their antimicrobial properties (Egawa et al., 1984).

  • Anticancer Agents : Studies on derivatives of naproxen, incorporating structures similar to the compound of interest, have shown promising anticancer activity. This indicates a potential pathway for developing anticancer therapeutics by exploring modifications of this compound (Han et al., 2018).

properties

IUPAC Name

1-ethyl-3-[3-(4-methoxyphenyl)sulfonylazetidine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-4-24-13-19(20(26)18-10-5-14(2)23-21(18)24)22(27)25-11-17(12-25)31(28,29)16-8-6-15(30-3)7-9-16/h5-10,13,17H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMPYXMSWOCWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one

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